N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-nitrobenzenesulfonamide
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Overview
Description
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-nitrobenzenesulfonamide is a complex organic compound characterized by its unique molecular structure. This compound features a nitrobenzenesulfonamide group attached to a phenyl ring substituted with a methoxy group and a 2-oxopyrrolidin-1-yl group. Its intricate structure makes it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-nitrobenzenesulfonamide typically involves multiple steps, starting with the preparation of the phenyl ring and subsequent functionalization. Key steps may include nitration, sulfonation, and methoxylation reactions. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and consistency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain product quality and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of nitroso derivatives or carboxylic acids.
Reduction: Production of amines or hydroxylamines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
This compound has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its unique structure allows it to interact with various biological targets, making it useful in drug discovery and development. Additionally, it can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-nitrobenzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The nitrobenzenesulfonamide group, in particular, is known to bind to certain enzymes and receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
When compared to other similar compounds, N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-nitrobenzenesulfonamide stands out due to its unique combination of functional groups and structural features. Similar compounds may include other nitrobenzenesulfonamides or compounds with similar phenyl and pyrrolidinyl groups. The uniqueness of this compound lies in its specific arrangement of substituents, which can lead to distinct biological activities and applications.
List of Similar Compounds
Nitrobenzenesulfonamides: Compounds with similar nitrobenzenesulfonamide groups but different substituents on the phenyl ring.
Pyrrolidinyl derivatives: Compounds containing pyrrolidinyl groups with various substituents.
Methoxy-substituted phenyl compounds: Compounds with methoxy groups on phenyl rings, potentially with different functional groups attached.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications in various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O6S/c1-26-15-9-8-12(11-14(15)19-10-4-7-17(19)21)18-27(24,25)16-6-3-2-5-13(16)20(22)23/h2-3,5-6,8-9,11,18H,4,7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRBPLQDJORICC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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